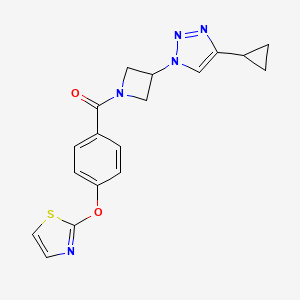

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

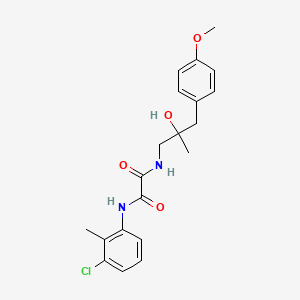

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole ring and the azetidine ring could potentially form a bicyclic structure. The cyclopropyl group and the thiazole ring are likely to be substituents on this bicyclic core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles. The azetidine ring, being a strained three-membered ring, could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and polarity .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and inhibitory properties. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its effectiveness in inhibiting microbial growth makes it a promising candidate for drug development in infectious disease treatment .

Analgesic and Anti-Inflammatory Effects

Preclinical studies suggest that the compound possesses analgesic and anti-inflammatory properties. Researchers have investigated its impact on pain pathways and inflammation, aiming to develop novel pain-relieving medications .

Antioxidant Potential

The compound’s antioxidant activity has been evaluated in vitro. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound’s potential in this area warrants further exploration .

Enzyme Inhibition

Several enzymes are targeted by this compound, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects may have implications for various diseases, such as Alzheimer’s and osteoporosis .

Antiviral Activity

Preliminary studies indicate that the compound exhibits antiviral properties. Researchers have investigated its effects against specific viruses, including in vitro assays and molecular modeling studies .

Drug Design and Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers have explored how specific modifications affect its biological activity, aiding in the rational design of new derivatives for therapeutic purposes .

In Silico Pharmacokinetic and Molecular Modeling Studies

Computational approaches, such as in silico pharmacokinetic predictions and molecular modeling, have been employed to understand the compound’s behavior. These studies provide insights into its interactions with biological targets and guide further optimization .

Mecanismo De Acción

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with the VHL protein, inhibiting its function . This inhibition prevents the degradation of HIF, leading to an accumulation of HIF in the cell . The accumulated HIF can then activate the transcription of genes involved in various cellular responses to hypoxia .

Biochemical Pathways

The action of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . By inhibiting the degradation of HIF, this compound indirectly influences several downstream pathways that are regulated by HIF. These include pathways involved in angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

The compound’s effectiveness in treating conditions like anemia and cancer suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the accumulation of HIF in cells and the subsequent activation of HIF-regulated genes . This can lead to increased angiogenesis, erythropoiesis, and changes in cellular metabolism, which can be beneficial in the treatment of conditions like anemia and cancer .

Action Environment

The action, efficacy, and stability of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, hypoxic conditions in the cellular environment can enhance the compound’s efficacy by increasing the demand for HIF . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c24-17(13-3-5-15(6-4-13)25-18-19-7-8-26-18)22-9-14(10-22)23-11-16(20-21-23)12-1-2-12/h3-8,11-12,14H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDQTTDSQICTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2704503.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)